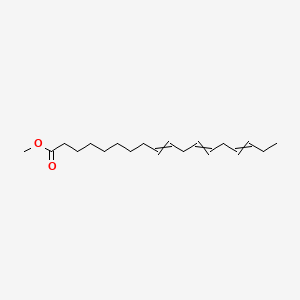
Calciumsorbat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium sorbate is the calcium salt of sorbic acid, a polyunsaturated fatty acid. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of molds, yeasts, and some bacteria. Its chemical formula is C₁₂H₁₄CaO₄, and it is known for being very slightly soluble in water and organic solvents .
Wissenschaftliche Forschungsanwendungen
Calcium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in microbiological studies to inhibit the growth of unwanted microorganisms.
Medicine: Investigated for its potential antimicrobial properties in pharmaceutical formulations.
Industry: Widely used in the food industry as a preservative to extend the shelf life of various products.
Wirkmechanismus
Target of Action
Calcium sorbate, also known as the calcium salt of trans, trans-2,4-hexadienoic acid , is primarily used as a food preservative . Its primary targets are various types of microorganisms, including bacteria and fungi, that can spoil food. By inhibiting the growth of these microorganisms, calcium sorbate helps to extend the shelf life of food products .
Mode of Action
It is believed that calcium sorbate interferes with the metabolic processes of the microorganisms, thereby inhibiting their growth . It’s important to note that the effectiveness of calcium sorbate can vary depending on the type of microorganism, the environmental conditions, and the food matrix .
Biochemical Pathways
Calcium sorbate’s action primarily affects the biochemical pathways related to the metabolism of the target microorganisms . By disrupting these pathways, calcium sorbate prevents the microorganisms from growing and reproducing, thereby inhibiting their ability to spoil food .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), calcium sorbate is absorbed by a diffusion process in the stomach . It might dissociate into its constituents—calcium and sorbate ions—in the small intestine . Accordingly, sorbate from calcium sorbate should be bioavailable and absorbed in the same manner as from sorbic acid .
Result of Action
The primary result of calcium sorbate’s action is the inhibition of microbial growth. This is achieved at the molecular level by interfering with the metabolic processes of the microorganisms . At the cellular level, this results in the inhibition of growth and reproduction of the microorganisms .
Action Environment
The action, efficacy, and stability of calcium sorbate can be influenced by various environmental factors. For instance, the pH level, temperature, and water activity can affect the antimicrobial effectiveness of calcium sorbate . Furthermore, calcium sorbate is soluble in water but practically insoluble in ethanol , which can also influence its action depending on the food matrix.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium sorbate is synthesized by reacting sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium sorbate as a precipitate .
Industrial Production Methods: In industrial settings, the production of calcium sorbate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The precipitated calcium sorbate is filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium sorbate undergoes several types of chemical reactions, including:
Oxidation: Calcium sorbate can be oxidized to form various oxidation products.
Reduction: Reduction of calcium sorbate can lead to the formation of sorbyl alcohol.
Substitution: Substitution reactions can occur at the double bonds of the sorbate ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Sorbyl alcohol.
Substitution: Halogenated sorbate derivatives.
Vergleich Mit ähnlichen Verbindungen
Sorbic Acid: The parent compound of calcium sorbate, used similarly as a preservative.
Potassium Sorbate: Another salt of sorbic acid, widely used in the food industry.
Sodium Sorbate: Less commonly used but has similar preservative properties.
Uniqueness: Calcium sorbate is unique due to its low solubility in water, which makes it suitable for applications where a slow release of the preservative is desired. This property differentiates it from potassium and sodium sorbate, which are more soluble and thus act more quickly .
Eigenschaften
CAS-Nummer |
7492-55-9 |
|---|---|
Molekularformel |
C6H8CaO2 |
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
calcium;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |
InChI-Schlüssel |
DNNXNFMUPIEWFD-STWYSWDKSA-N |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2] |
Isomerische SMILES |
C/C=C/C=C/C(=O)O.[Ca] |
Kanonische SMILES |
CC=CC=CC(=O)O.[Ca] |
| 7492-55-9 | |
Physikalische Beschreibung |
White powder; [MSDSonline] |
Löslichkeit |
SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















